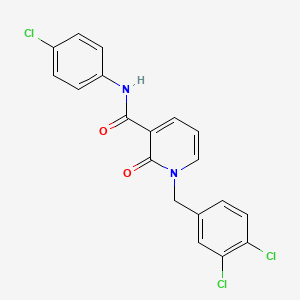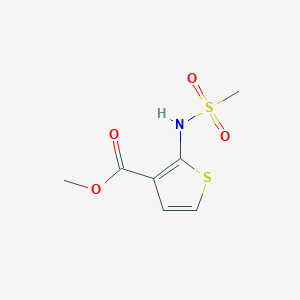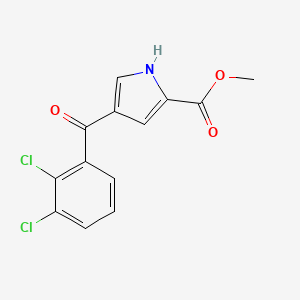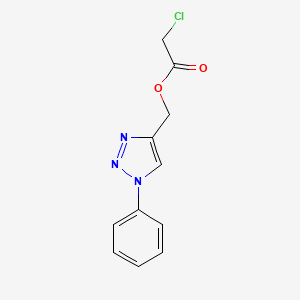
N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Overview
Description
N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H13Cl3N2O2 and its molecular weight is 407.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols, including compounds with chlorophenyl groups, have been extensively studied for their environmental impact, particularly in relation to their presence as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration (MSWI). The correlation between chlorophenols (CP) and chlorobenzenes (CBz) concentrations in MSWI and their air pollution control devices (APCDs) indicates a significant environmental footprint. CPs, being products of incomplete combustion, are implicated in several pathways leading to dioxins, showcasing their rate of formation significantly higher than alternative routes. This review provides a comprehensive overview of CPs in MSWI, discussing concentration values, potential precursors, reaction pathways, and environmental implications (Peng et al., 2016).
Degradation of Chlorinated Phenols
Research on the degradation of chlorinated phenols, which share structural components with the compound , highlights the use of zero valent iron (ZVI) and iron-based bimetallic systems as effective means for dechlorination. This study reviews the past decade's research on CPs' toxicity to humans and the environment and how ZVI and bimetallic systems offer efficient removal methods. The interactions between dissolved CPs and iron-water systems, including dechlorination, sorption, and co-precipitation processes, are detailed, providing insight into overcoming the limitations of ZVI through bimetallic systems for improved environmental remediation efforts (Gunawardana et al., 2011).
Chlorophenols' Toxic Effects in Fish
The environmental persistence of chlorophenols and their accumulation in aquatic organisms underscore the need for continued research into their toxic effects. A review of literature on chlorophenols (CPs) toxicity in fish emphasizes the mechanisms through which CPs induce oxidative stress, affect the immune system, disrupt endocrine functions, and influence apoptosis and cell proliferation. This comprehensive analysis elucidates the direct and indirect toxic effects of CPs and their metabolic products on aquatic life, highlighting the significant risk posed by these contaminants to aquatic ecosystems and the importance of mitigating their presence (Ge et al., 2017).
properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-13-4-6-14(7-5-13)23-18(25)15-2-1-9-24(19(15)26)11-12-3-8-16(21)17(22)10-12/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXQARBFRHLJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide](/img/structure/B3127822.png)


![N-[bis(ethylsulfanyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3127855.png)
![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)

![N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide](/img/structure/B3127882.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B3127889.png)
![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile](/img/structure/B3127890.png)
![[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B3127902.png)
![ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B3127908.png)
